Ethene;furan-2,5-dione
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2,5-Furandione, polymer with ethene is to serve as a polymeric antistatic additive in hydrophobic plastics, mainly polyethylene and polypropylene . It is used to reduce the static electricity build-up on the surface of these materials.
Mode of Action
The compound interacts with its targets by integrating into the plastic material during the manufacturing process. It helps to dissipate the electrical charges that accumulate on the surface of the plastics, thereby reducing their static properties .
Pharmacokinetics
Its impact on bioavailability is more relevant in terms of its ability to be incorporated into plastic materials and perform its antistatic function .
Result of Action
Its main effect is the reduction of static electricity on the surfaces of certain plastic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-furandione, polymer with ethene typically involves the copolymerization of ethene and 2,5-furandione. This process can be carried out using free radical polymerization, which requires the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted at elevated temperatures (around 60-80°C) and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this polymer often involves continuous polymerization processes. The monomers are fed into a reactor where they undergo polymerization in the presence of a radical initiator. The resulting polymer is then extruded, cooled, and pelletized for further use .
Chemical Reactions Analysis
Types of Reactions: Ethene;furan-2,5-dione undergoes various chemical reactions, including:
Hydrolysis: The anhydride groups in the polymer can be hydrolyzed to form carboxylic acid groups.
Esterification: The carboxylic acid groups formed from hydrolysis can react with alcohols to form esters.
Amidation: The carboxylic acid groups can also react with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild acidic or basic conditions.
Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid.
Amidation: Amines under mild heating.
Major Products Formed:
Hydrolysis: Carboxylic acids.
Esterification: Esters.
Amidation: Amides.
Scientific Research Applications
Ethene;furan-2,5-dione has a wide range of applications in scientific research and industry:
Chemistry: Used as a compatibilizer in polymer blends and as a coupling agent in composite materials.
Biology: Employed in the development of drug delivery systems due to its ability to form hydrogels.
Medicine: Investigated for use in biomedical applications such as tissue engineering and wound healing.
Industry: Utilized in the production of adhesives, coatings, and as a sizing agent in paper manufacturing.
Comparison with Similar Compounds
Ethene;furan-2,5-dione and 1-propene: Similar in structure but includes 1-propene as a comonomer, which can alter its properties and applications.
This compound and 1-hexene: Another variant with 1-hexene, offering different mechanical and thermal properties.
Uniqueness: this compound is unique due to its high reactivity and versatility. The presence of anhydride groups allows for a wide range of chemical modifications, making it suitable for diverse applications in various fields .
Properties
IUPAC Name |
ethene;furan-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3.C2H4/c5-3-1-2-4(6)7-3;1-2/h1-2H;1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXLGGIKSIZHSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C1=CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106343-08-2, 68441-86-1, 9006-26-2, 72207-71-7, 106973-21-1, 68954-39-2 | |
Record name | 2,5-Furandione, polymer with ethene, graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106343-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Furandione, polymer with ethene, hydrolyzed | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68441-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene-maleic anhydride copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9006-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Furandione, polymer with ethene, chlorinated | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72207-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene-maleic anhydride alternating copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106973-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Furandione, polymer with ethene, butylated | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68954-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60945009 | |
Record name | Furan-2,5-dione--ethene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9006-26-2, 223537-61-9 | |
Record name | 2,5-Furandione, polymer with ethene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Furan-2,5-dione--ethene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Furandione, polymer with ethene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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